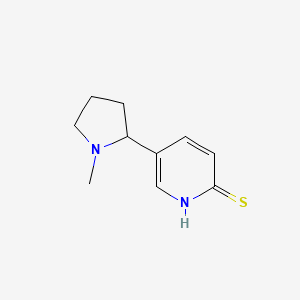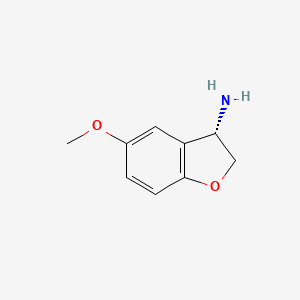
2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(3-Hidroxílico-propil)-1H-benzoimidazol-5-carboxílico clorhidrato es un compuesto orgánico sintético que pertenece a la clase de derivados de benzoimidazol. Los benzoimidazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 2-(3-Hidroxílico-propil)-1H-benzoimidazol-5-carboxílico clorhidrato generalmente implica los siguientes pasos:
Formación del núcleo de benzoimidazol: Esto se puede lograr mediante la condensación de o-fenilendiamina con un derivado de ácido carboxílico adecuado en condiciones ácidas.
Introducción del grupo hidroxílico-propilo: Este paso implica la alquilación del núcleo de benzoimidazol con 3-cloropropanol en presencia de una base como el carbonato de potasio.
Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar la consistencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 2-(3-Hidroxílico-propil)-1H-benzoimidazol-5-carboxílico clorhidrato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxílico-propilo se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El núcleo de benzoimidazol se puede reducir en condiciones específicas para producir un derivado de dihidrobenzoimidazol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo hidroxílico-propilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se pueden usar agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Ácido 2-(3-Carboxílico-propil)-1H-benzoimidazol-5-carboxílico.
Reducción: Ácido 2-(3-Hidroxílico-propil)-1,2-dihidro-1H-benzoimidazol-5-carboxílico.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El Ácido 2-(3-Hidroxílico-propil)-1H-benzoimidazol-5-carboxílico clorhidrato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(3-Hidroxílico-propil)-1H-benzoimidazol-5-carboxílico clorhidrato implica su interacción con objetivos moleculares específicos. Se sabe que el núcleo de benzoimidazol se une a varias enzimas y receptores, modulando su actividad. El grupo hidroxílico-propilo puede mejorar la solubilidad y biodisponibilidad del compuesto, facilitando su interacción con los objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(3-Hidroxílico-propil)-1H-benzoimidazol-5-carboxílico: La forma de ácido libre del compuesto.
2-(3-Hidroxílico-propil)-1H-benzoimidazol: Carece del grupo ácido carboxílico.
Ácido 1H-benzoimidazol-5-carboxílico: Carece del grupo hidroxílico-propilo.
Singularidad
El Ácido 2-(3-Hidroxílico-propil)-1H-benzoimidazol-5-carboxílico clorhidrato es único debido a la presencia tanto del grupo hidroxílico-propilo como del ácido carboxílico, lo que confiere propiedades químicas y biológicas distintas. La forma de sal de clorhidrato mejora su solubilidad y estabilidad, haciéndolo más adecuado para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H13ClN2O3 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
2-(3-hydroxypropyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c14-5-1-2-10-12-8-4-3-7(11(15)16)6-9(8)13-10;/h3-4,6,14H,1-2,5H2,(H,12,13)(H,15,16);1H |
Clave InChI |
DZCASZLVWYFNHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
